molecular formula C20H22N6O4 B2484915 N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide CAS No. 1013891-17-2

N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2484915
CAS No.: 1013891-17-2
M. Wt: 410.434
InChI Key: OGGCJMQCRXUIQY-UHFFFAOYSA-N
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Description

N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C20H22N6O4 and its molecular weight is 410.434. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research in the area of synthesis and characterization of pyrazole derivatives, including those with complex structures similar to the specified compound, highlights the methodology for creating these molecules and understanding their properties. For instance, Titi et al. (2020) demonstrated the synthesis, characterization, and X-ray crystal study of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020). This work indicates the broad potential for the application of such compounds in pharmaceutical research, offering a foundation for exploring the specific compound .

Biological Activity

The exploration of biological activities of related compounds suggests potential research applications for "N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide." Studies have shown that pyrimidine and pyrazole linked heterocyclic compounds exhibit significant insecticidal and antibacterial potential, as demonstrated by Deohate and Palaspagar (2020) (Deohate & Palaspagar, 2020). This suggests that the compound could be investigated for similar biological activities, contributing to the development of new antimicrobial agents or insecticides.

Pharmacological Potential

The pharmacological potential of structurally related compounds, particularly in the context of receptor antagonism and treatment of diseases, is another area of interest. Research on pyrazolo[4,3-d]pyrimidine derivatives, for instance, has identified potent and selective antagonists for specific receptors, indicating a potential application in the treatment of neurological disorders or cancer (Squarcialupi et al., 2016). Such studies underscore the value of exploring "this compound" for its pharmacological applications.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-N'-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O4/c1-12-11-17(27)24-20(22-12)26-16(10-13(2)25-26)23-19(29)18(28)21-9-8-14-4-6-15(30-3)7-5-14/h4-7,10-11H,8-9H2,1-3H3,(H,21,28)(H,23,29)(H,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGCJMQCRXUIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.